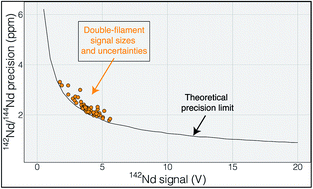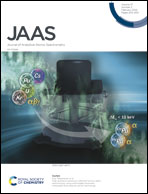A cavity ion source for high-ionization efficiency neodymium isotope-ratio analyses in the geosciences†
Journal of Analytical Atomic Spectrometry Pub Date: 2020-07-22 DOI: 10.1039/D0JA00228C
Abstract
The principles governing ionization techniques used in thermal ionization mass spectrometers are relatively well understood and have remained largely unchanged for many decades. Though significant advances have been made in ion signal quantification for isotope ratio measurements, particularly for analyses of small samples by using multiple detector systems and low-noise amplifiers, the fundamental approach to sample ionization has received little focus. Modern TIMS techniques attempting to achieve parts-per-million level isotope ratios precisions are realizing limits imposed by the physics of the ionization source. A type of high-ionization efficiency thermal source employed in nuclear physics communities for decades is the so-called cavity thermal ionization source. Here, we provide a proof-of-concept study that shows cavity sources may provide a path forward to achieve a new level of precision in isotope ratio measurements from solid samples. We document our new, simple, cavity ion source design, show preliminary results from Nd isotope measurements, and discuss these new data in the context of current precision limits imposed during traditional thermal ionization methods. We show that, within the limits of our testbed mass spectrometer, mass fractionation within the cavity ion source appears similar to that from filament ion sources. We also demonstrate that oxide-versus-metal ion production plays a significant role in cavity ionization processes for Nd. Cavity ion sources may provide a viable path forward to achieving isotope ratios precisions at the sub-ppm precision level.


Recommended Literature
- [1] Targeted microRNA delivery by lipid nanoparticles and gas vesicle-assisted ultrasound cavitation to treat heart transplant rejection†
- [2] In situ Fe K-edge X-ray absorption spectroscopy study during cycling of Li2FeSiO4 and Li2.2Fe0.9SiO4 Li ion battery materials†
- [3] The Cu(i)-catalysed Huisgen 1,3-dipolar cycloaddition route to (bio-)organic functionalisation of polyoxovanadates†
- [4] Hierarchical core–shell heterostructure of H2O-oxidized ZnO nanorod@Mg-doped ZnO nanoparticle for solar cell applications
- [5] Delivery of 5′-triphosphate RNA with endosomolytic nanoparticles potently activates RIG-I to improve cancer immunotherapy†
- [6] A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C–H bond functionalisation†
- [7] A facile synthesis of copper nanoparticles supported on an ordered mesoporous polymer as an efficient and stable catalyst for solvent-free sonogashira coupling Reactions†
- [8] A solution-processable polymer-grafted graphene oxide derivative for nonvolatile rewritable memory
- [9] Luminescence property switching in 1D supramolecular polymerization of organic donor–π-acceptor chromophores†
- [10] High magnetization FeCo nanoparticles for magnetorheological fluids with enhanced response†










